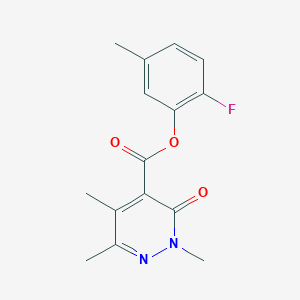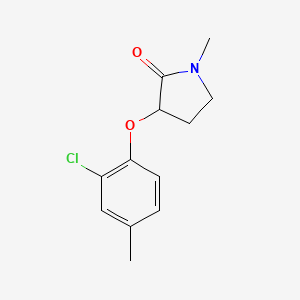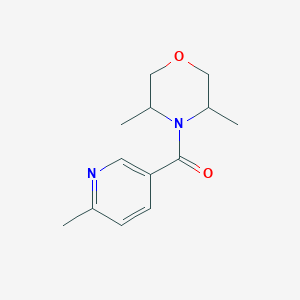
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a derivative of pyridazine, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities.
作用機序
The mechanism of action of (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate involves its ability to bind to and inhibit the activity of specific enzymes and receptors. For example, inhibition of PDE10A by this compound leads to an increase in dopamine and glutamate signaling in the brain, which may have therapeutic effects in psychiatric disorders. Additionally, this compound has been shown to bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a role in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and receptors that are targeted by this compound. Inhibition of PDE10A by this compound leads to an increase in dopamine and glutamate signaling in the brain, which may have therapeutic effects in psychiatric disorders. Activation of PPARα by this compound leads to changes in lipid metabolism and inflammation.
実験室実験の利点と制限
The advantages of using (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate in lab experiments include its ability to selectively target specific enzymes and receptors, its well-defined synthesis method, and its potential as a drug candidate. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and receptors.
2. Exploration of the potential therapeutic applications of this compound in psychiatric disorders, such as schizophrenia.
3. Investigation of the potential toxicity and safety profile of this compound in animal models.
4. Development of new synthetic methods to improve the yield and purity of this compound.
5. Screening of related compounds for potential drug candidates with improved pharmacological properties.
In conclusion, this compound is a chemical compound that has shown potential as a drug candidate due to its ability to selectively target specific enzymes and receptors. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate has been reported in the literature. The most commonly used method involves the reaction of 2,5,6-trimethyl-3-oxo-1,2,4-triazine with 2-fluoro-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the desired compound.
科学的研究の応用
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate has shown potential as a drug candidate due to its ability to inhibit the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a role in the regulation of dopamine and glutamate signaling in the brain. Inhibition of PDE10A has been proposed as a potential treatment for schizophrenia and other psychiatric disorders.
特性
IUPAC Name |
(2-fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-8-5-6-11(16)12(7-8)21-15(20)13-9(2)10(3)17-18(4)14(13)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFLFNGONDEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(=O)C2=C(C(=NN(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)